Ethyl 3,4-dibromo-2-fluorophenylacetate

Description

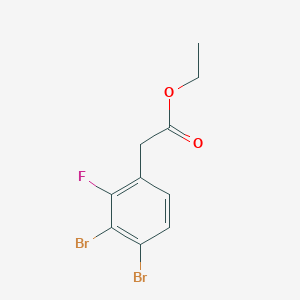

Ethyl 3,4-dibromo-2-fluorophenylacetate is a halogenated aromatic ester characterized by bromine substitutions at the 3- and 4-positions of the phenyl ring, a fluorine atom at the 2-position, and an ethyl acetate functional group. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its halogen substituents.

Properties

IUPAC Name |

ethyl 2-(3,4-dibromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-8(14)5-6-3-4-7(11)9(12)10(6)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOAAXRNJEIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dibromo-2-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms on the phenyl ring with bromine and fluorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted phenylacetates, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,4-dibromo-2-fluorophenylacetate has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dibromo-2-fluorophenylacetate involves its interaction with various molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in electrophilic and nucleophilic interactions, affecting the reactivity and stability of the compound. These interactions can influence the compound’s behavior in biological systems and its effectiveness in chemical reactions .

Comparison with Similar Compounds

Ethyl 2,4-Dibromo-3-Fluorophenylacetate (CAS 1803817-32-4)

- Molecular Formula : C₁₀H₉Br₂FO₂

- Molecular Weight : 340.0 g/mol

- Substituents : Bromine at 2- and 4-positions, fluorine at 3-position.

- The fluorine at the meta position may stabilize the ring electronically .

Ethyl 3,4-Dichloro-2-(Difluoromethoxy)Phenylacetate (CAS 1807178-53-5)

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃

- Molecular Weight : 335.1 g/mol

- Substituents : Chlorine at 3- and 4-positions, difluoromethoxy group at 2-position.

- Key Features : Chlorine substituents provide moderate electron-withdrawing effects, while the difluoromethoxy group introduces both steric hindrance and lipophilicity. This compound may exhibit enhanced metabolic stability compared to brominated analogs, making it relevant in agrochemical design .

Ethyl 3,6-Dibromo-2,4-Difluorophenylacetate (CAS 1805121-52-1)

- Molecular Formula : C₁₀H₈Br₂F₂O₂

- Molecular Weight : 357.97 g/mol

- Substituents : Bromine at 3- and 6-positions, fluorine at 2- and 4-positions.

- Bromine atoms at meta positions could enhance binding affinity in medicinal chemistry applications, such as kinase inhibition .

Structural and Functional Comparative Analysis

Substitution Patterns and Reactivity

Key Observations :

- Bromine vs. Chlorine : Brominated analogs (e.g., ) exhibit higher molecular weights and stronger electron-withdrawing effects than chlorinated derivatives (e.g., ), influencing their reactivity and solubility.

- Fluorine Positioning : Fluorine at ortho positions (e.g., ) increases steric hindrance, while meta fluorine (e.g., ) may enhance electronic stabilization.

Biological Activity

Ethyl 3,4-dibromo-2-fluorophenylacetate (CAS No. 924312-09-4) is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenyl ring. The presence of these halogens significantly influences the compound's reactivity and biological properties.

Molecular Formula

- Chemical Formula : CHBrFO

- Molecular Weight : 352.01 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has been explored for its anticancer properties, particularly in the context of solid tumors. Preliminary in vitro studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The results indicated that at a concentration of 100 µM, significant apoptosis was observed within 24 hours of treatment.

The proposed mechanism of action for this compound involves the generation of ROS, which leads to oxidative stress and subsequent cellular damage. This process triggers apoptotic pathways in cancer cells while also affecting microbial viability.

Synthesis and Yield

The synthesis of this compound has been documented with a reported yield of approximately 70%. The synthesis involves the bromination of a fluorophenyl precursor followed by esterification with acetic acid.

Table 2: Synthesis Conditions and Yield

| Reaction Step | Yield | Conditions |

|---|---|---|

| Bromination of fluorophenyl precursor | 70% | Reflux in ethanol |

| Esterification with acetic acid | N/A | Room temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.